

Technical Support Center: Ristocetin Cofactor (VWF:RCo) Testing

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pre-analytical errors encountered during **ristocetin** cofactor (VWF:RCo) testing.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that can lead to inaccurate VWF:RCo results.

Issue 1: Falsely Low VWF:RCo Activity

Possible Causes and Solutions

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Potential Cause	Troubleshooting Steps & Solutions
Improper Specimen Collection	- Verify Anticoagulant: Ensure blood was collected in a 3.2% sodium citrate (light bluetop) tube.[1][2] - Check Blood-to-Anticoagulant Ratio: Confirm the tube was filled to the appropriate level to maintain a 9:1 blood-to-anticoagulant ratio. Underfilled tubes can lead to erroneous results.[3][4] - Avoid Traumatic Venipuncture: A difficult blood draw can activate platelets and coagulation factors, potentially affecting results.[5]
Incorrect Specimen Processing	- Prompt Centrifugation: Centrifuge the sample at 1500-2500 g for 15 minutes within 60 minutes of collection to obtain platelet-poor plasma (PPP).[1][6] - Double Centrifugation: To ensure plasma is platelet-poor (<10,000/mcL), a second centrifugation step is recommended.[6] - Avoid Refrigeration of Whole Blood: Storing whole blood at 2-4°C can cause cryoprecipitation of VWF, leading to falsely low VWF:RCo activity.[1] [6]
Improper Specimen Storage and Transport	- Short-term Storage: Plasma can be stored at room temperature (18-25°C) for up to 6 hours. [1] - Long-term Storage: For longer storage, plasma should be frozen at -20°C or below and shipped on dry ice.[2][6] Thaw specimens rapidly at 37°C before testing.[7] - Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma can degrade VWF activity.
Patient-Specific Factors	- VWF Gene Polymorphisms: Certain genetic variations, more common in individuals of African American descent, can reduce the in vitro binding of ristocetin to VWF without causing a bleeding phenotype, leading to an artificially low VWF:RCo result.[1][8] Consider



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	alternative VWF activity assays if clinically indicated.
Assay-Related Issues	- Reagent Preparation and Handling: Ensure all reagents, including ristocetin and lyophilized platelets, are reconstituted and stored according to the manufacturer's instructions.[2][7]

Issue 2: Falsely High or Normal VWF:RCo Activity in a Patient with Suspected von Willebrand Disease (VWD)

Possible Causes and Solutions

Potential Cause	Troubleshooting Steps & Solutions
Physiological Stress	- Patient State: VWF is an acute-phase reactant. Levels can be transiently elevated due to stress, recent exercise, anxiety (especially in children), or inflammation.[5][9] - Recommendation: Repeat testing when the patient is in a basal, non-stressed state.[5]
Hormonal Influences	- Pregnancy and Estrogen: Pregnancy and estrogen-containing medications can increase VWF levels.[5][10] Note these factors when interpreting results.
Underlying Medical Conditions	- Inflammatory Conditions & Other Diseases: Chronic inflammation, liver disease, uremia, and vasculitis can be associated with elevated VWF levels.[10]
Blood Type	 Non-O Blood Groups: Individuals with blood groups A, B, or AB have physiologically higher VWF levels compared to those with blood group O.[11] Interpret results using appropriate reference ranges for the patient's blood type if available.



Frequently Asked Questions (FAQs)

Q1: What is the purpose of the ristocetin cofactor assay?

The **ristocetin** cofactor (VWF:RCo) assay is a functional test that measures the ability of von Willebrand factor (VWF) in a patient's plasma to agglutinate platelets in the presence of the antibiotic **ristocetin**.[12][13] This test is crucial for diagnosing and classifying von Willebrand Disease (VWD), the most common inherited bleeding disorder.[1][11]

Q2: What are the most critical pre-analytical steps to ensure accurate VWF:RCo results?

The most critical steps include:

- Proper Specimen Collection: Using a 3.2% sodium citrate tube with the correct blood volume.[2]
- Correct Specimen Processing: Promptly preparing platelet-poor plasma by centrifugation.[6]
- Appropriate Specimen Storage: Avoiding refrigeration of whole blood and adhering to correct temperature guidelines for plasma storage.[1][6]
- Considering Patient Variables: Being aware of factors like stress, pregnancy, and blood type that can influence VWF levels.[5][11]

Q3: Can hemolysis or lipemia affect VWF:RCo testing?

Yes, hemolyzed and lipemic samples are generally considered unacceptable for VWF:RCo testing as they can interfere with the platelet agglutination measurement.[6][10]

Q4: Why is a patient's bleeding history important when interpreting VWF:RCo results?

A patient's personal and family history of bleeding is a key diagnostic criterion for VWD.[14][15] Laboratory results must be correlated with clinical findings, as some individuals may have borderline low VWF levels without a clinically significant bleeding disorder, while others with a strong bleeding history may have VWF levels in the low-normal range.[5]

Q5: What is the VWF:RCo/VWF:Ag ratio and why is it important?



The ratio of VWF activity (VWF:RCo) to VWF antigen (VWF:Ag) helps to differentiate between quantitative deficiencies (Type 1 VWD) and qualitative defects (Type 2 VWD) of VWF.[1] A ratio of less than 0.7 is often suggestive of a qualitative defect (Type 2A, 2B, or 2M VWD).[1][8][9]

Experimental Protocol: Ristocetin Cofactor (VWF:RCo) Assay by Platelet Agglutination

This protocol provides a general methodology. Specific procedures may vary based on the reagents and instrumentation used.

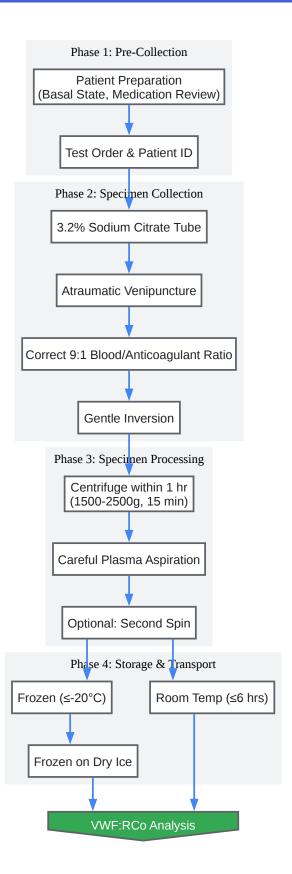
- 1. Principle: The assay measures the rate of **ristocetin**-induced platelet agglutination, which is proportional to the functional VWF in the patient's plasma.[13] Patient plasma is mixed with a standardized suspension of formalin-fixed platelets and **ristocetin**, and the change in light transmittance is measured using a platelet aggregometer.[2][12]
- 2. Specimen Preparation:
- Collect whole blood in a 3.2% sodium citrate tube.[2]
- Within one hour, centrifuge at 1500-2500 g for 15 minutes to obtain platelet-poor plasma (PPP).[1][2]
- Carefully transfer the plasma to a clean plastic tube, avoiding the buffy coat.
- For optimal results, perform a second centrifugation step to further deplete platelets.
- Test plasma within 2-6 hours if stored at room temperature, or freeze at -20°C or below for longer-term storage.[1][2]
- 3. Reagent Preparation:
- Lyophilized Platelets: Reconstitute with the provided buffer (e.g., Tris Buffered Saline) as per the manufacturer's instructions. Allow to stabilize before use.[2]
- Ristocetin: Reconstitute lyophilized ristocetin with distilled water to the specified stock concentration (e.g., 10 mg/mL).[2]



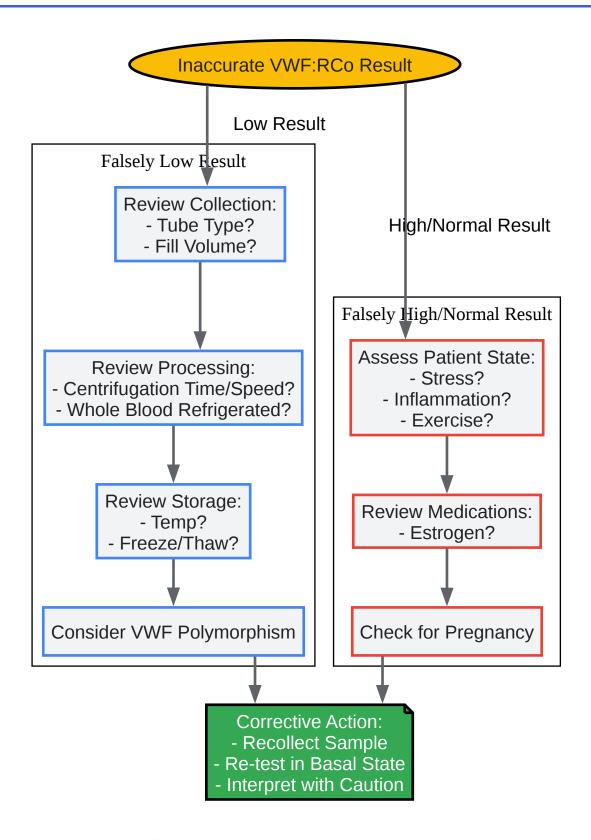
- Reference Plasma: Reconstitute normal and deficient reference plasmas to prepare a standard curve (e.g., 100%, 50%, 25%).[2]
- 4. Assay Procedure (Example):
- Pre-warm the aggregometer to 37°C.
- Prepare dilutions of the reference plasma to create a standard curve.
- Prepare a dilution of the patient and control plasma.
- In a pre-warmed aggregometer cuvette with a stir bar, add the reconstituted platelets.
- Add the diluted plasma (standard, patient, or control) to the cuvette and incubate.
- Add the reconstituted **ristocetin** to initiate the reaction.
- The aggregometer will measure the change in light transmission as platelets agglutinate. The rate of agglutination is recorded.
- 5. Data Analysis:
- A standard curve is generated by plotting the agglutination rates of the reference plasma dilutions against their known concentrations.
- The VWF:RCo activity of the patient and control samples is interpolated from this standard curve and typically expressed as a percentage of normal activity.[2]

Visualizations









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